molecular formula C10H13N5O B2673532 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol CAS No. 1243779-24-9

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol

Cat. No.: B2673532
CAS No.: 1243779-24-9
M. Wt: 219.248
InChI Key: ZSZAKSUQHXMGMR-UHFFFAOYSA-N
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Description

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol typically involves the reaction of 4-amino-1,2,4-triazole with an appropriate aromatic aldehyde, followed by reduction and subsequent functionalization. One common method involves the use of ortho-phosphoric acid as a catalyst in the reaction between polyfunctionalized triazole and aromatic aldehydes . The reaction conditions often include refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-amino-4-(1,2,4-triazol-4-yl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-5-8(15-6-13-14-7-15)1-2-10(9)12-3-4-16/h1-2,5-7,12,16H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZAKSUQHXMGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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